molecular formula C25H24N2O6 B11097802 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate

Cat. No.: B11097802
M. Wt: 448.5 g/mol
InChI Key: JVXNEYCZEDYHKP-CVKSISIWSA-N
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Description

2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE is a complex organic compound that features multiple functional groups, including methoxy, phenoxy, and hydrazono groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the hydrazone: Reacting 2-(2-methylphenoxy)acetic acid with hydrazine to form the hydrazone intermediate.

    Aldol condensation: The hydrazone intermediate undergoes aldol condensation with 2-methoxy-4-formylphenyl 3-methoxybenzoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenoxy groups.

    Reduction: Reduction reactions could target the hydrazono group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Could serve as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The hydrazono group could play a key role in binding to biological targets, while the methoxy and phenoxy groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE: Similar in structure but with variations in functional groups.

    2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE: Another related compound with potential differences in reactivity and applications.

Uniqueness

The unique combination of functional groups in 2-METHOXY-4-({(E)-2-[2-(2-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHOXYBENZOATE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C25H24N2O6/c1-17-7-4-5-10-21(17)32-16-24(28)27-26-15-18-11-12-22(23(13-18)31-3)33-25(29)19-8-6-9-20(14-19)30-2/h4-15H,16H2,1-3H3,(H,27,28)/b26-15+

InChI Key

JVXNEYCZEDYHKP-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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